Methyl 5-iodo-1,3-thiazole-2-carboxylate

Description

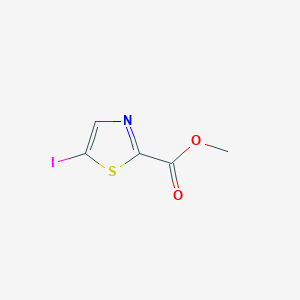

Methyl 5-iodo-1,3-thiazole-2-carboxylate (CAS: 1935412-40-0) is a halogenated thiazole derivative with the molecular formula C₅H₄INO₂S and a molecular weight of 269.06 g/mol . The compound features a thiazole core substituted with an iodine atom at position 5 and a methyl ester group at position 2.

Properties

Molecular Formula |

C5H4INO2S |

|---|---|

Molecular Weight |

269.06 g/mol |

IUPAC Name |

methyl 5-iodo-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C5H4INO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 |

InChI Key |

GKSWMCADSGRTJP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(S1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

Substitution: Various substituted thiazole derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Scientific Research Applications

Methyl 5-iodo-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, ultimately affecting cell viability and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Iodo vs. 5-Iodo Substitution

The positional isomer methyl 4-iodo-1,3-thiazole-2-carboxylate shares the same molecular formula and weight as the 5-iodo derivative but differs in the iodine substituent’s location (position 4 vs. 5) . This variation influences electronic and steric properties:

- Steric Hindrance : The 4-iodo isomer could exhibit greater steric hindrance near the ester group, affecting its participation in ester hydrolysis or transesterification reactions.

Halogen-Substituted Thiazoles

Methyl 5-Bromo-4-methyl-1,3-thiazole-2-carboxylate (CAS: Unreported)

- Molecular Formula: C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Key Differences: Halogen: Bromine at position 5 (vs. iodine), reducing atomic radius and polarizability.

- Implications : Bromine’s lower leaving-group ability compared to iodine may reduce efficacy in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Comparison with Functional Analogs

Thiadiazole Derivatives

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Molecular Weight: 191.25 g/mol) :

- Structural Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring.

- Biological Activity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring interacting with biological targets.

Dihydrothiazoles

Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate :

- Structural Differences : Saturated 2,3-dihydrothiazole ring with reduced aromaticity.

- Synthetic Utility : Synthesized via one-pot methods, suggesting possible streamlined routes for analogous thiazole derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Tuning : The iodine atom in this compound enhances its utility in palladium-catalyzed reactions, whereas bromine in analogs may limit such applications .

- Biological Potential: While direct biological data for the target compound are lacking, structurally related thiadiazoles and dihydrothiazoles exhibit pesticidal and antifungal activities, suggesting avenues for functionalization .

- Synthetic Flexibility : The ester group at position 2 allows for derivatization into amides or carboxylic acids, enabling diversification for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.